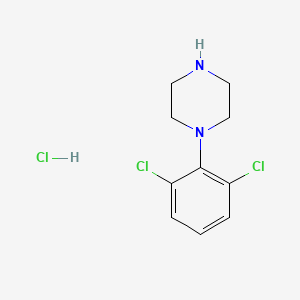

1-(2,6-Dichlorophenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIIKLGDGBHBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely used industrial method involves the cyclization of 2,6-dichloroaniline and bis(2-chloroethyl)amine hydrochloride under elevated temperatures (120–220°C) without solvents. The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-dichloroaniline attacks the β-carbon of bis(2-chloroethyl)amine hydrochloride, forming the piperazine ring.

Key parameters:

Industrial-Scale Optimization

Batch processes in 500L reactors demonstrate scalability:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reaction Temp (°C) | 120 | 160 | 200 |

| Reaction Time (hours) | 34 | 12 | 4 |

| Yield (%) | 59.5 | 64.0 | 65.6 |

| Purity (HPLC, %) | 99.62 | 99.58 | 99.67 |

Data adapted from analogous 2,3-dichloro isomer synthesis

The inverse relationship between temperature and reaction time allows flexibility: higher temperatures (200°C) reduce processing time to 4 hours but require precise pressure control.

Precursor Synthesis: 2,6-Dichloroaniline Production

Chlorination of Aniline

2,6-Dichloroaniline is synthesized from aniline via a four-step process:

Critical steps:

Yield and Purity Enhancements

-

Steam distillation : Purifies 2,4,6-trichloroaniline with >99% recovery.

-

Solvent selection : Methanol-water (10:1) mixtures optimize crystallization of intermediates.

Purification and Industrial Refining

Solvent-Based Crystallization

Crude product is treated with protonic solvents (e.g., isopropanol or methanol-water mixtures):

Waste Reduction Strategies

-

HCl recycling : 90% of generated HCl is converted to reagent-grade hydrochloric acid.

-

Solvent recovery : Distillation reclaims >85% of methanol/isopropanol.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization (Solvent-Free) | High purity, scalable, low waste | High energy input | 59.5–65.6% |

| Catalytic Hydrogenation | Selective dechlorination | Requires expensive catalysts | 70–75%* |

| Reductive Amination | Mild conditions | Multi-step, lower overall yield | 50–55%* |

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

1-(2,6-Dichlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers: 2,3- vs. 2,6-Dichlorophenyl Substitution

The position of chlorine atoms on the phenyl ring significantly impacts biological activity:

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride : Synthesized from 2,3-dichloroaniline, this isomer exhibits distinct receptor binding profiles. For instance, its derivatives, such as 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (Compound 27), demonstrate high affinity for dopamine D2 receptors .

- 1-(2,6-Dichlorophenyl)piperazine hydrochloride: The 2,6 substitution enhances stacking interactions with aromatic residues in receptor binding pockets (e.g., Tyr273 in trypanosomal N-myristoyltransferase), improving enzymatic selectivity .

Table 1: Impact of Chlorine Substitution on Receptor Binding

*MS (ESI) m/z for Compound 27; higher molecular weight correlates with receptor affinity.

Modifications to the Piperazine Core

Variations in the piperazine linker or additional substituents alter pharmacokinetics and pharmacodynamics:

- HBK Series (HBK14, HBK15): These compounds feature phenoxyethoxyethyl or phenoxypropyl extensions. HBK15 (2-chloro-6-methylphenoxy) shows stronger α1-adrenoceptor antagonism than HBK14 (2,6-dimethylphenoxy), reducing blood pressure in rats at lower doses (1.25 mg/kg vs. 2.5 mg/kg for HBK14) .

- BD1063 Dihydrochloride : A 3,4-dichlorophenyl-substituted piperazine acts as a sigma-1 receptor antagonist, highlighting how chloro-substitution patterns shift receptor specificity .

Table 2: Pharmacological Effects of Piperazine Derivatives

Functional Group Additions

Adding functional groups to the piperazine nitrogen or phenyl ring modulates solubility and target engagement:

- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride : The methoxy group enhances serotonin receptor (5-HT1A) affinity, a property absent in the 2,6-dichloro analog .

Biological Activity

1-(2,6-Dichlorophenyl)piperazine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1507372-81-7

- Molecular Formula : C10H12Cl2N2·HCl

- Molecular Weight : 251.58 g/mol

This compound primarily acts as a dopamine receptor modulator , exhibiting both agonistic and antagonistic properties depending on the specific receptor subtype involved. Its activity is largely attributed to its interaction with various neurotransmitter systems:

- Dopamine Receptors : It has been shown to act as an antagonist at D2 receptors, which is crucial for its antipsychotic effects .

- Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT), which may contribute to its anxiolytic and antidepressant properties .

- Noradrenaline Receptors : Modulation of noradrenergic systems may further enhance its therapeutic profile against anxiety and depression .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antipsychotic Activity

Research indicates that this compound exhibits significant antipsychotic effects. In animal models, it has been shown to reduce stereotypic behaviors induced by apomorphine, indicating its potential as a treatment for schizophrenia .

Anxiolytic Effects

Studies have demonstrated that this compound possesses anxiolytic properties. It has been evaluated in various behavioral tests (e.g., elevated plus maze) where it reduced anxiety-like behaviors in rodents .

Antidepressant Properties

The compound's ability to modulate serotonin and norepinephrine levels suggests potential antidepressant activity. It enhances neuroplasticity by promoting the release of brain-derived neurotrophic factor (BDNF), which is vital for mood regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues with a notable affinity for brain tissue.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 1-(2,6-dichlorophenyl)piperazine hydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or cyclo-condensation reactions. For example:

- Cyclo-condensation : Halogenated diethanolamine derivatives react with 2,6-dichloroaniline in aqueous solutions under catalyst-free conditions to form the piperazine ring .

- Alkylation : 1-(2,6-Dichlorophenyl)piperazine can be alkylated using reagents like bromobenzyl halides in acetonitrile under reflux, followed by purification via flash chromatography .

Key factors include solvent choice (e.g., water for eco-friendly synthesis), temperature (reflux conditions for faster kinetics), and purification methods (recrystallization or chromatography) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

- Structural Confirmation : H/C NMR and IR spectroscopy verify the piperazine backbone and substituent positions .

- Purity Assessment : HPLC (high-performance liquid chromatography) with UV detection and mass spectrometry (MS) ensure >98% purity. TLC (thin-layer chromatography) is used for rapid screening .

- Quantitative Analysis : Melting point determination (e.g., 225°C decomposition) and elemental analysis cross-validate purity .

Q. What are the primary pharmacological applications of this compound in academic research?

- Receptor Studies : It serves as a key intermediate in synthesizing adrenergic receptor ligands (e.g., α agonists like guanfacine analogs) .

- Pharmaceutical Impurity Standard : Used to quantify impurities in drugs like aripiprazole, requiring strict compliance with regulatory purity thresholds (e.g., USP/EP standards) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in avoiding 2,3- or 3,4-dichloro isomers?

Regioselectivity depends on the substitution pattern of the starting aniline. For 2,6-dichloro derivatives:

- Aniline Substrate : Use 2,6-dichloroaniline instead of 2,3-dichloro analogs to direct the reaction .

- Steric and Electronic Effects : Electron-withdrawing chlorine atoms at the 2,6-positions reduce competing side reactions. Microwave-assisted synthesis may enhance selectivity by minimizing thermal degradation .

Q. How should researchers resolve contradictions in analytical data, such as discrepancies between HPLC and NMR purity assessments?

- Method Calibration : Cross-validate HPLC methods using certified reference standards (e.g., USP-grade impurities) .

- NMR Quantification : Integrate proton signals against an internal standard (e.g., tetramethylsilane) to detect trace solvents or byproducts missed by HPLC .

- Hyphenated Techniques : LC-MS or GC-MS combines separation with structural confirmation, resolving ambiguities in complex mixtures .

Q. What strategies optimize reaction scalability while minimizing hazardous byproducts?

- Green Chemistry : Replace halogenated solvents with water or ethanol. Catalyst-free conditions reduce waste .

- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy adjusts parameters (e.g., pH, temperature) dynamically .

- Byproduct Mitigation : Use scavenger resins to trap unreacted dichloroaniline or employ flow chemistry for better heat/mass transfer .

Methodological Considerations

- Synthetic Optimization : Prioritize atom economy and safety (e.g., avoid explosive intermediates like diazonium salts).

- Data Reproducibility : Document reaction conditions (solvent, catalyst, stoichiometry) meticulously, as minor variations significantly impact yield .

- Regulatory Compliance : Adhere to ICH guidelines (Q3A/B) for impurity profiling when using the compound in pharmaceutical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.